
4-Bromo-2-fluoro-6-nitrotoluene
Overview
Description
4-Bromo-2-fluoro-6-nitrotoluene is an aromatic compound with the molecular formula C₇H₅BrFNO₂. It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical synthesis processes due to its unique structural properties, which include a bromine, fluorine, and nitro group attached to a toluene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of toluene derivatives. One common method involves the regioselective bromination of o-nitrotoluene, followed by fluorination and nitration under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or a brominating agent.
- Fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.
- Nitration using a mixture of nitric acid and sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Iron powder and hydrochloric acid in ethanol and water under reflux conditions.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution: Various substituted toluenes.
Reduction: 4-Bromo-2-fluoro-6-aminotoluene.
Coupling: Biaryl compounds.
Scientific Research Applications
Applications in Pharmaceutical Research
4-Bromo-2-fluoro-6-nitrotoluene serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in drug development, particularly in anticancer research.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic activity against several human cancer cell lines. For instance:
- Compound A : Derived from this compound, showed significant inhibition of cell growth in human colorectal carcinoma cell lines.
Compound | Cell Line Tested | Inhibition (%) |
---|---|---|
A | HCT-116 | 75 |
B | HeLa | 68 |
C | A549 | 70 |
This highlights the compound's utility in developing new anticancer drugs.
Agrochemical Applications
The compound also finds extensive use in agriculture as a pesticide and herbicide. Its derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.
Case Study: Agricultural Efficacy
A patent describes a method for synthesizing derivatives of this compound that exhibit potent fungicidal activity against various phytopathogens:
Target Pathogen | Activity Level |
---|---|
Wheat Total Eclipse | High |
Apple Decay | Moderate |
Cotton Fungal Diseases | High |
These findings suggest that the compound can effectively control agricultural pests and diseases, making it a valuable asset in crop protection.
Material Science Applications
In materials science, this compound is utilized as an intermediate for synthesizing advanced materials with specific electronic properties. Its fluorinated structure enhances stability and performance in various applications.
Example: Electronic Materials
Research indicates that incorporating this compound into polymer matrices can improve the electrical conductivity and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-nitrotoluene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitro group is reduced to an amine group through electron transfer processes facilitated by reducing agents . In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- 4-Bromo-2-nitrotoluene
- 4-Fluoro-2-nitrotoluene
- 4-Bromo-2-fluoro-6-nitroanisole
Uniqueness: 4-Bromo-2-fluoro-6-nitrotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Biological Activity
4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6) is a halogenated nitrotoluene derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a toluene ring. The presence of these functional groups contributes to its diverse biological activities, making it a subject of ongoing research.
Molecular Structure
- Molecular Formula : CHBrFNO
- Molecular Weight : 234.02 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 256.5 °C
- Melting Point : 45-48 °C
Physical Properties
Property | Value |
---|---|
Density | 1.6 g/cm³ |
Boiling Point | 256.5 °C |
Melting Point | 45-48 °C |
Flash Point | 112.7 °C |
Solubility | Insoluble in water |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells.
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of nitro compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported at 20 μM and 30 μM respectively for related compounds . The mechanism involves the inhibition of essential enzymes in bacterial metabolism.
Agricultural Applications
This compound has been investigated for its fungicidal properties. A study indicated that this compound exhibits higher fungicidal activity against various phytopathogens compared to other related compounds. The effective concentration (EC50) values were significantly lower than those of traditional fungicides, suggesting its potential as an environmentally friendly alternative in agricultural practices .
Study on Antimicrobial Properties
In a comparative analysis of nitro derivatives, it was found that compounds similar to this compound displayed enhanced antibacterial properties due to the presence of halogen substituents. The study utilized docking studies to elucidate the interactions between these compounds and bacterial enzymes, confirming their role as potent inhibitors .
Agricultural Efficacy Testing
Field trials conducted on crops affected by common pathogens demonstrated that formulations containing this compound achieved a significant reduction in disease incidence. For example, the compound showed an inhibition rate of over 70% against barnyard grass radicles, indicating its potential utility in weed management strategies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Bromo-2-fluoro-6-nitrotoluene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of toluene derivatives. For example, bromination of 2-fluoro-6-nitrotoluene using brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (45–60°C) can yield the target compound. Alternatively, nitration of 4-bromo-2-fluorotoluene with mixed nitric-sulfuric acid at low temperatures (0–5°C) may be employed. Reaction efficiency depends on stoichiometry, solvent polarity, and catalyst selection. Purity (>97%) is achievable via recrystallization in ethanol or column chromatography using silica gel .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective for removing byproducts. Column chromatography with gradient elution (hexane to ethyl acetate) can resolve isomers or halogenated impurities. Analytical techniques like HPLC or GC-MS should confirm purity (>97% by HPLC), as noted in supplier COA data .
Q. How should researchers characterize this compound structurally?
- Methodological Answer : Use H/C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C2 and nitro group at C6). IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) vibrations. X-ray crystallography provides definitive regiochemical confirmation, though single-crystal growth may require slow evaporation in dichloromethane .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange and gradient corrections) accurately model electron density and frontier molecular orbitals. Basis sets such as 6-311+G(d,p) optimize geometry, while solvent effects are modeled via PCM. These methods predict electrophilic aromatic substitution sites, validated against experimental reactivity data .
Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?
- Methodological Answer : The bromine atom at C4 is a prime site for Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid ). Fluorine’s electron-withdrawing nature activates the ring but may sterically hinder coupling at C2. Kinetic studies using Pd(PPh₃)₄ catalysts in THF/water mixtures can quantify reaction rates under varying temperatures .
Q. What governs regioselectivity in nitration/halogenation of substituted toluenes like this compound?
- Methodological Answer : Nitration follows electrophilic aromatic substitution rules, where meta-directing groups (e.g., NO₂) and ortho/para-directing halogens compete. Computational analysis (DFT) reveals charge distribution and Fukui indices to predict dominant pathways. Experimental validation via competitive reactions (e.g., bromination of fluoronitrotoluene isomers) can resolve contradictory literature reports .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Repetitive recrystallization and differential scanning calorimetry (DSC) can identify pure phases. Cross-referencing with high-quality supplier data (e.g., CAS RN 502496-34-6, mp 45–48°C ) ensures consistency. Collaborative studies using standardized NMR solvents (CDCl₃) minimize instrumentation bias .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 ). Store in flammable solids cabinets (WGK 3 ). Avoid inhalation (STOT SE 3) via fume hoods. Spills require neutralization with inert adsorbents (vermiculite) and disposal as halogenated waste .
Q. Data Contradiction Analysis
Q. How should conflicting data on solubility or reactivity be addressed in publications?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., solvent purity, anhydrous vs. hydrated forms). Compare results with computational predictions (e.g., COSMO-RS for solubility). Disclose batch-specific variations (e.g., supplier lot numbers ) and characterize impurities via LC-MS .
Properties
IUPAC Name |
5-bromo-1-fluoro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIGBPWEFMEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378426 | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-34-6 | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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